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molecular formula C10H14N4O B8601656 3-[2-(Dimethylamino)ethyl]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 834798-33-3

3-[2-(Dimethylamino)ethyl]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No. B8601656
M. Wt: 206.24 g/mol
InChI Key: LVOZANZBEIFYLV-UHFFFAOYSA-N
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Patent
US07291736B2

Procedure details

A solution of N-[2-(dimethylamino)ethyl]pyridine-2,3-diamine (1.49 g, 8.3 mmol) in DMF is treated with carbonyldiimidazole (CDI) (2.01 g, 12.4 g) under nitrogen, stirred at 75-80° C. for 24 h, cooled to room temperature and concentrated in vacuo. The resultant residue is chromatographed, eluting with 10:90 conc. NH4OH:ethanol to afford a solid which is triturated with ethanol:ethyl acetate to afford the title compound as a tan solid, 0.387 g, mp 141-142° C., identified by NMR and mass spectral analyses.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][NH:5][C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[CH:8][N:7]=1.[C:14](N1C=CN=C1)(N1C=CN=C1)=[O:15]>CN(C=O)C>[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][N:5]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:11]2[NH:12][C:14]1=[O:15]

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
CN(CCNC1=NC=CC=C1N)C
Name
Quantity
2.01 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at 75-80° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue is chromatographed
WASH
Type
WASH
Details
eluting with 10:90 conc. NH4OH
CUSTOM
Type
CUSTOM
Details
ethanol to afford a solid which
CUSTOM
Type
CUSTOM
Details
is triturated with ethanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN(CCN1C(NC=2C1=NC=CC2)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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